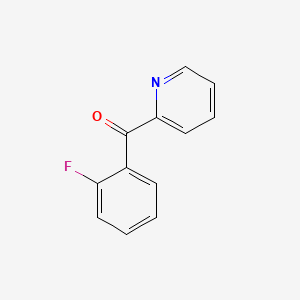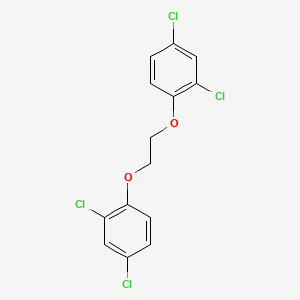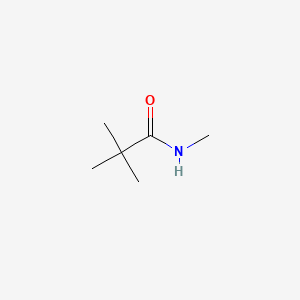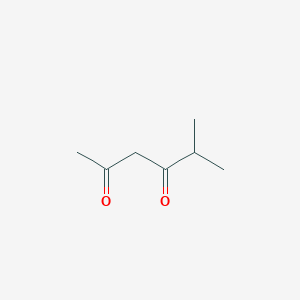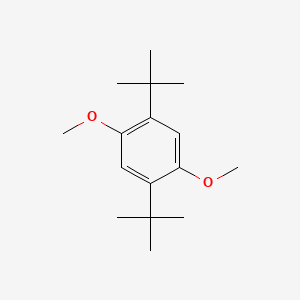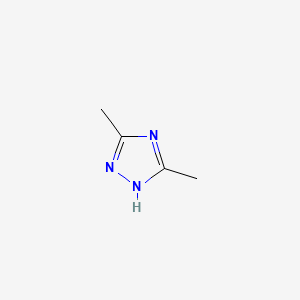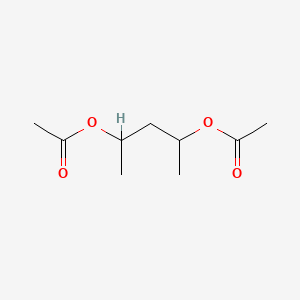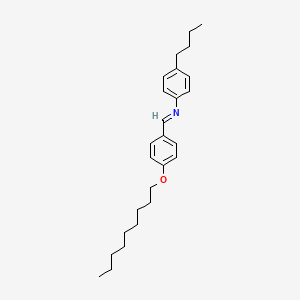
p-Nonyloxybencilideno p-butil anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nonyloxybenzylidene p-butylaniline is a mesogenic compound, which means it is a material that can exhibit mesophases (liquid crystal phases) between the solid and liquid states. These compounds are characterized by their ability to form anisotropic phases, which are neither fully solid nor fully liquid. The molecular structure of such compounds typically includes a rigid core and flexible tails, which contribute to their liquid crystalline properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-(4-n-nonyloxybenzylidene)-4'-butylaniline (9O.4) has been determined at room temperature. The crystals belong to the triclinic system with space group P -1. The structure was refined to a high degree of accuracy, and the conformations of the molecules were found to differ considerably from each other. In 9O.4, the phenyl rings are nearly coplanar, which is a contrast to some other related compounds where the phenyl rings are twisted .
Chemical Reactions Analysis
The chemical reactions specific to p-Nonyloxybenzylidene p-butylaniline are not discussed in the provided papers. However, compounds of this class typically undergo phase transitions that can be studied through various techniques such as differential scanning calorimetry, which can reveal the existence of metastable solid phases .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to p-Nonyloxybenzylidene p-butylaniline have been extensively studied. For instance, the dielectric constant variation with temperature has been presented for N-(p-n-butoxybenzylidene)p-n-butylaniline in different mesophases, and a new transition in the nematic phase was reported . The thermodynamic properties, such as heat capacity and phase transition temperatures, have been measured for related compounds, providing insights into their stability and phase behavior . Additionally, molecular reorientations in liquid crystals have been studied using techniques like quasielastic neutron scattering, revealing simultaneous reorientational motions of the chain group and the whole molecule in various mesophases .
Case Studies
The papers provided do not include specific case studies related to p-Nonyloxybenzylidene p-butylaniline. However, the studies on related compounds offer valuable insights into the behavior of such mesogenic materials. For example, the investigation of polymorphism in N-(P-Butoxybenzylidene)-p-Propylaniline (40.3) using differential scanning calorimetry and positron annihilation techniques revealed the existence of metastable solid phases when the compound was fast cooled from the nematic phase . This kind of study is crucial for understanding the stability and potential applications of liquid crystalline materials.
Aplicaciones Científicas De Investigación
Investigación de Cristales Líquidos
El p-Nonyloxybencilideno p-butil anilina se utiliza a menudo en el estudio de los cristales líquidos . Se ha utilizado para exhibir el campo director de las disclinaciones en un cristal líquido de metacrilato de baja masa molar . Las disclinaciones con fuerza s = 1÷2 y s = ± 1 se observan mediante dos métodos de decoración .
Decoración de la textura de banda inducida por la solidificación
Este compuesto se ha utilizado en el desarrollo de técnicas de decoración de la textura de banda inducida por la solidificación . Esta técnica permite la visualización de la orientación molecular en los cristales líquidos .
Decoración de la textura focal-cónic
Otra aplicación del this compound es la creación de la decoración de la textura focal-cónic . Esta técnica se utiliza para trazar el campo director molecular de acuerdo con el patrón morfológico de la textura de banda inducida por la solidificación o la textura focal-cónic .
Estudios ultrasónicos
Se han realizado estudios ultrasónicos sobre el this compound . Estos estudios miden el compuesto en función de la temperatura, proporcionando información valiosa sobre sus propiedades .
Safety and Hazards
Direcciones Futuras
Research on p-Nonyloxybenzylidene p-butylaniline and similar compounds is ongoing. One study has explored the ultrasonic velocity in various liquid phases of a related compound, suggesting the existence of an ordinary nematic and a cybotactic nematic phase . This could open up new avenues for research in materials science and other fields.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-(4-nonoxyphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-3-5-7-8-9-10-11-21-28-26-19-15-24(16-20-26)22-27-25-17-13-23(14-18-25)12-6-4-2/h13-20,22H,3-12,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFFRVFUUEUNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51749-28-1 |
Source


|
| Record name | p-Nonyloxybenzylidene-p-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



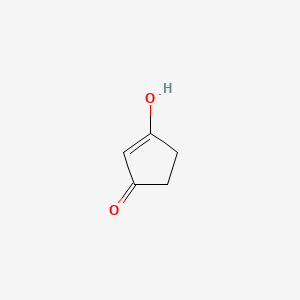
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)
